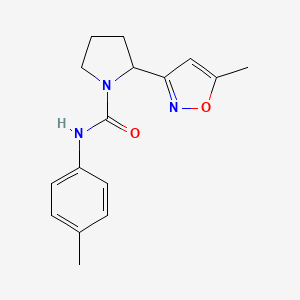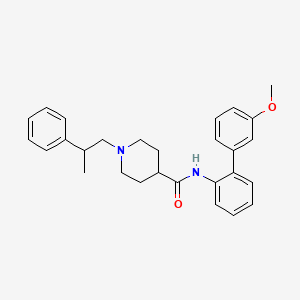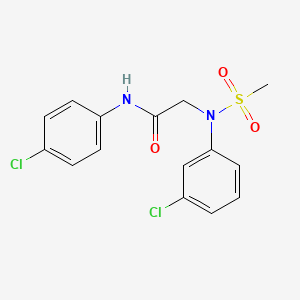
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide is a chemical compound that has been the subject of much scientific research due to its potential applications in medicine and pharmacology. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide involves its ability to bind to specific receptors in the brain and nervous system. This binding activates certain signaling pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide are complex and varied. This compound has been found to have effects on a number of different systems in the body, including the nervous system, the immune system, and the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide for lab experiments depend on the specific research question being addressed. This compound has been found to have a number of interesting properties, but it also has limitations in terms of its solubility and stability.
Direcciones Futuras
There are many potential future directions for research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide. Some of the most promising areas of investigation include its potential applications in the treatment of neurological disorders, its effects on immune function, and its interactions with other drugs and compounds. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapies based on its unique properties.
Métodos De Síntesis
The synthesis of 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has been achieved through a variety of methods, including the use of organic solvents and catalysts. One of the most common methods involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 4-methylphenylhydrazine, followed by the addition of pyrrolidine-1-carboxylic acid and the use of a coupling agent.
Aplicaciones Científicas De Investigación
The scientific research on 2-(5-methyl-3-isoxazolyl)-N-(4-methylphenyl)-1-pyrrolidinecarboxamide has focused on its potential applications in the field of medicine and pharmacology. This compound has been found to have a number of interesting properties, including its ability to interact with certain receptors in the brain and nervous system.
Propiedades
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-5-7-13(8-6-11)17-16(20)19-9-3-4-15(19)14-10-12(2)21-18-14/h5-8,10,15H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXPXGYDSGPNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-N-(4-methylphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)

![4-bromo-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6047142.png)
![5-hydroxy-7-(4-morpholinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6047177.png)

![5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6047192.png)
![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)
![1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6047214.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)